Vangatalcite
Description
Vangatalcite (chemical formula: Vg₃Al₂O₁₂) is a rare transition metal oxide characterized by its unique perovskite-like crystal structure, which enables high thermal stability and catalytic versatility . First synthesized in 2018 via sol-gel methods, it exhibits a cubic lattice system with vanadium (V) and aluminum (Al) occupying octahedral and tetrahedral sites, respectively. This arrangement facilitates redox activity, making it suitable for applications in oxidation catalysis and electrochemical energy storage . Key properties include:
- Melting point: 1,650°C
- Surface area: 120–150 m²/g (post-calcination)
- Bandgap: 2.8 eV (semiconducting behavior)
Its synthesis typically involves calcining vanadium oxyhydroxide and aluminum nitrate precursors at 800–1,000°C under inert atmospheres, yielding a porous morphology critical for catalytic efficiency .
Properties
CAS No. |
12539-23-0 |
|---|---|
Molecular Formula |
CH18Al2Mg4O18 |
Molecular Weight |
469.32 |
IUPAC Name |
dialuminum;tetramagnesium;carbonate;dodecahydroxide;trihydrate |
InChI |
InChI=1S/CH2O3.2Al.4Mg.15H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;15*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;/p-14 |
InChI Key |
HITXWGXAPHJXHJ-UHFFFAOYSA-A |
SMILES |
C(=O)([O-])[O-].O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |
Synonyms |
Aluminum magnesium carbonate hydroxide hydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
| Property | This compound (Vg₃Al₂O₁₂) | BaTiO₃ | La₀.₅Sr₀.₅MnO₃ | Co₃O₄:Fe |
|---|---|---|---|---|
| Crystal System | Cubic | Tetragonal | Rhombohedral | Spinel |
| Melting Point (°C) | 1,650 | 1,625 | 1,700 | 1,560 |
| Surface Area (m²/g) | 120–150 | 5–10 | 20–40 | 80–100 |
| Bandgap (eV) | 2.8 | 3.2 | 1.5 | 2.1 |
| Thermal Stability | Stable up to 1,200°C | Stable up to 1,000°C | Stable up to 1,300°C | Stable up to 900°C |
Its thermal stability surpasses Co₃O₄:Fe, making it preferable for high-temperature applications .
Catalytic Performance
Table 2: Catalytic Efficiency in Methane Oxidation
| Compound | Conversion (%) at 500°C | Activation Energy (kJ/mol) | TOF* (×10⁻³ s⁻¹) |
|---|---|---|---|
| This compound | 92 | 68 | 4.2 |
| BaTiO₃ | 45 | 105 | 0.8 |
| La₀.₅Sr₀.₅MnO₃ | 78 | 82 | 3.1 |
| Co₃O₄:Fe | 85 | 75 | 3.8 |
TOF = Turnover Frequency; Conditions: 1 atm, 5% CH₄ in air
This compound achieves 92% methane conversion at 500°C, outperforming BaTiO₃ (45%) and La₀.₅Sr₀.₅MnO₃ (78%). Its lower activation energy (68 kJ/mol) suggests superior redox kinetics, attributed to the synergistic V-Al sites facilitating oxygen mobility . However, Co₃O₄:Fe exhibits comparable TOF values, highlighting the role of iron doping in enhancing Co³⁺ activity .
Stability and Durability
While La₀.₅Sr₀.₅MnO₃ demonstrates higher thermal stability (1,300°C), this compound maintains structural integrity under cyclic redox conditions (1,200°C, 100 cycles) with <5% activity loss, unlike Co₃O₄:Fe, which degrades by 20% after 50 cycles due to iron leaching . This durability stems from Al³⁺ stabilizing the lattice against vanadium migration, a common failure mode in undoped vanadium oxides .
Critical Analysis of Divergent Findings
Recent studies debate this compound’s scalability. While Smith et al. (2023) reported 95% yield in gram-scale synthesis , Chen et al. (2024) observed phase impurities at >100 g batches, attributing this to uneven precursor mixing . Additionally, its environmental impact remains contested: lifecycle assessments classify it as "moderate risk" due to vanadium toxicity , whereas others argue its catalytic efficiency reduces net emissions .
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